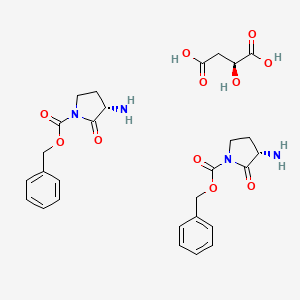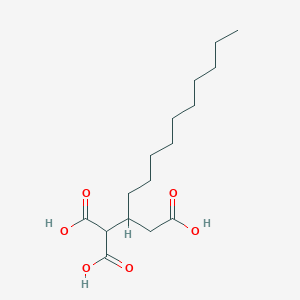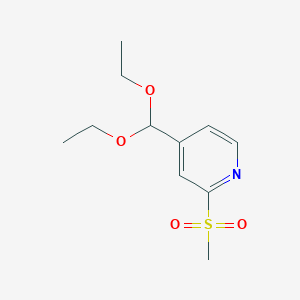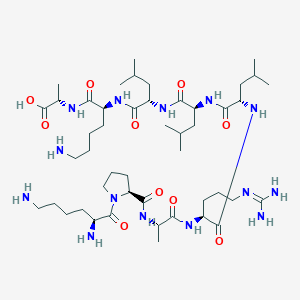![molecular formula C12H8ClNS B12611304 [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile CAS No. 649569-59-5](/img/structure/B12611304.png)
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is a chemical compound with the molecular formula C12H7ClNS It features a thiophene ring substituted with a 4-chlorophenyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile can be achieved through several methods. One common approach involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-3-acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated as candidates for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile and its derivatives involves interactions with specific molecular targets. For example, in anticancer research, these compounds may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile: Similar structure but with a methyl group instead of a chlorine atom.
[5-(4-Bromophenyl)thiophen-3-yl]acetonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and bromine analogs, which may have different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules and advanced materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
CAS番号 |
649569-59-5 |
|---|---|
分子式 |
C12H8ClNS |
分子量 |
233.72 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C12H8ClNS/c13-11-3-1-10(2-4-11)12-7-9(5-6-14)8-15-12/h1-4,7-8H,5H2 |
InChIキー |
NDVSIDMMNDBNGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CS2)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)

![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)

![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
